8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Overview
Description
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
The stereochemical control in the synthesis of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Pharmacokinetics
The molecular weight of the compound is 1412108 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known for their psychoactive properties, affecting various neurotransmitter systems and leading to changes in mood, cognition, and behavior.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve similar synthetic strategies to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. In biology, it has been studied for its potential nematicidal activities against plant-parasitic nematodes . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including their use as anticholinergic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be compared to other tropane alkaloids, such as tropine and tropinone. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique oxime functional group in this compound distinguishes it from other tropane derivatives and contributes to its specific chemical properties and biological activities .
Biological Activity
Overview
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and agricultural applications.
- Molecular Formula : CHNO
- Molecular Weight : 154.21 g/mol
- CAS Number : 1515-26-0
- Structure : The bicyclic framework includes a nitrogen atom, which is significant for its reactivity and biological interactions.
Pharmacological Applications
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Opioid Receptor Interaction :
- Research indicates that derivatives of 8-Azabicyclo[3.2.1]octan-3-one exhibit activity as kappa opioid receptor antagonists. A study modified the N-substitution of the compound to enhance selectivity and potency against various opioid receptors, yielding compounds with IC values as low as 172 nM for kappa receptors .
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Antiproliferative Activity :
- In studies evaluating antiproliferative effects on cancer cell lines (e.g., MV4-11 leukemia, A549 lung cancer), certain derivatives demonstrated significant activity. For instance, modifications to the substituent patterns on the bicyclic structure influenced the activity, with specific compounds showing varying degrees of effectiveness against different cell lines .
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Nematicidal Properties :
- The compound has been explored for its potential nematicidal activity against plant-parasitic nematodes, suggesting its application in agricultural pest management.
Toxicological Profile
The compound's safety profile has been assessed through various studies:
- Human Intestinal Absorption : High probability (98.36%) indicates favorable absorption characteristics.
- Blood-Brain Barrier Penetration : The compound also shows a significant likelihood (92.50%) of crossing the blood-brain barrier, which is crucial for neuropharmacological applications.
- Toxicity Assessments :
Comparative Analysis with Similar Compounds
Case Study 1: Kappa Opioid Receptor Antagonism
A series of analogs derived from 8-Azabicyclo[3.2.1]octan-3-one were synthesized and tested for their ability to antagonize kappa opioid receptors. Modifications to the benzamide moiety resulted in enhanced selectivity and potency, demonstrating the importance of structural variations in pharmacological efficacy .
Case Study 2: Antiproliferative Effects
In vitro studies on various cancer cell lines revealed that specific substitutions on the bicyclic structure could lead to increased antiproliferative activity. For example, compounds with methoxy groups showed variable effectiveness depending on the cell line tested, highlighting the complexity of structure-activity relationships in this class of compounds .
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBKOUXFNSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369489 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-26-0 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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